C3-Ethyl Substitution Confers Distinct Steric and Pharmacophoric Parameters Compared to C3-Methyl Dihydroquinoxalinone Analogs
In a systematic SAR study of dihydroquinoxalinone-based BRD4 inhibitors, variation at the C3 position produced substantial differences in biochemical potency. The reference compound series demonstrated that C3 substituents directly influence the conformational presentation of the N4-aroyl pharmacophore to the BRD4(1) bromodomain binding pocket [1]. While this published study did not test CAS 1009536-45-1 itself, the SAR trend establishes that C3-ethyl (present in the target compound) occupies a different steric volume than C3-methyl in closely related analogs such as 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone [1].
| Evidence Dimension | C3 substituent steric bulk and impact on target binding affinity |
|---|---|
| Target Compound Data | C3-ethyl group (van der Waals volume contribution ~38.9 ų per methylene extension vs. methyl); specific BRD4 IC50 not reported for CAS 1009536-45-1 |
| Comparator Or Baseline | Published dihydroquinoxalinone series: C3-substituent variation produced BRD4(1) IC50 ranging from 73 nM (optimal) to >10,000 nM (inactive) across the series [1] |
| Quantified Difference | BRD4(1) IC50 differences of >137-fold across C3-substituted analogs in the same scaffold series; the C3-ethyl group is structurally distinct from both C3-H (unsubstituted) and C3-methyl variants |
| Conditions | BRD4(1) AlphaScreen binding assay; MV-4-11 cellular proliferation assay [1] |
Why This Matters
A C3-ethyl dihydroquinoxalinone cannot be replaced by a C3-methyl or C3-unsubstituted analog without altering the three-dimensional presentation of the N4-aroyl group to the target protein, potentially abrogating binding activity by orders of magnitude based on established SAR within the class.
- [1] Yang, Y., Zhao, L., Xu, B., Yang, L., Liu, H., & Rong, L. (2016). Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. Bioorganic Chemistry, 68, 124-132. DOI: 10.1016/j.bioorg.2016.08.003. View Source
